Dual Bromine Sites Enable Divergent Synthesis: A Key Differentiator from Mono-Bromo Analogs
Methyl 2,6-dibromopyridine-4-carboxylate contains two reactive C-Br bonds, enabling sequential or simultaneous functionalization. Its closest analog, methyl 2-bromopyridine-4-carboxylate (CAS 26156-48-9), possesses only one such site [1]. The dual-bromo compound is therefore essential for constructing symmetrical biaryl systems or for divergent synthesis where two different aryl groups are appended to the pyridine core .
| Evidence Dimension | Number of electrophilic coupling sites |
|---|---|
| Target Compound Data | Two (at C2 and C6) |
| Comparator Or Baseline | One (at C2) |
| Quantified Difference | 200% increase in potential functionalization sites |
| Conditions | Based on molecular structure and established cross-coupling chemistry. |
Why This Matters
Procuring the dual-bromo compound is non-negotiable for any synthesis requiring two subsequent functionalizations on the pyridine core, as the mono-bromo analog is synthetically a dead-end after a single coupling.
- [1] PubChem. (2025). Compound Summary for CID 19261659, Methyl 2,6-dibromopyridine-4-carboxylate. National Library of Medicine (US), National Center for Biotechnology Information. View Source
